molecular formula C8H7BrO3S B2690640 Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate CAS No. 96991-64-9

Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate

Cat. No.: B2690640
CAS No.: 96991-64-9
M. Wt: 263.11
InChI Key: JONVBZSBGOIKNB-UHFFFAOYSA-N
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Description

Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate (CAS: 227958-47-6) is a brominated thiophene derivative with the molecular formula C₈H₇BrO₃S and a molecular weight of 263.11 g/mol . The compound features a thiophene ring substituted at the 2-position with a carboxylate ester and at the 4-position with a 2-bromoacetyl group. This dual functionality makes it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems or serving as an alkylating agent in pharmaceutical and agrochemical applications. Its bromoacetyl group is highly reactive in nucleophilic substitution reactions, enabling cross-coupling or cyclization processes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(2-bromoacetyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3S/c1-12-8(11)7-2-5(4-13-7)6(10)3-9/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONVBZSBGOIKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96991-64-9
Record name methyl 4-(2-bromoacetyl)thiophene-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by esterification. One common method includes the reaction of thiophene-2-carboxylic acid with bromoacetyl bromide in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete bromination. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the bromoacetyl group serves as an electrophilic site for nucleophilic displacement. Key reactions include:

Reagents and Conditions

NucleophileSolventTemperatureReaction TimeMajor Product(s)Yield (%)
Primary aminesDMF/H₂O (4:1)80–100°C6–8 hrs4-(2-Aminoacetyl)thiophene-2-carboxylate70–85
ThiophenolTHFRT2–4 hrs4-(2-Phenylthioacetyl)thiophene-2-carboxylate65
Sodium azideAcetonitrile60°C12 hrs4-(2-Azidoacetyl)thiophene-2-carboxylate82

Mechanistic Insight : The reaction proceeds via an S<sub>N</sub>2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to bromine, displacing Br<sup>−</sup> . Steric hindrance from the thiophene ring slightly reduces reaction rates compared to aliphatic analogs.

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

Conditions and Outcomes

ConditionsReagentsProductYield (%)
Acidic hydrolysisH₂SO₄ (2M), reflux4-(2-Bromoacetyl)thiophene-2-carboxylic acid88
Basic hydrolysisNaOH (1M), RT, 24 hrsSodium 4-(2-bromoacetyl)thiophene-2-carboxylate92

Notes : Alkaline hydrolysis proceeds faster due to increased nucleophilicity of hydroxide ions. The carboxylic acid derivative is stable under acidic conditions but may decarboxylate at temperatures >120°C .

Reduction Reactions

The ketone group in the bromoacetyl moiety can be reduced selectively:

Reduction Pathways

Reducing AgentSolventProductSelectivityYield (%)
NaBH₄Ethanol4-(2-Bromohydroxyethyl)thiophene-2-carboxylateModerate60
LiAlH₄Dry THF4-(2-Bromoethyl)thiophene-2-carboxylateHigh75

Limitations : Over-reduction of the thiophene ring is avoided by using milder agents like NaBH₄. LiAlH₄ requires anhydrous conditions to prevent side reactions .

Cross-Coupling Reactions

The bromoacetyl group participates in palladium-catalyzed couplings under specific conditions:

Example Reaction

Reaction TypeCatalystLigandProductYield (%)
Suzuki couplingPd(PPh₃)₄PPh₃4-(2-Arylacetyl)thiophene-2-carboxylate55–70

Optimized Conditions :

  • Substrate : Boronic acid = 1 : 1.2

  • Solvent: Dioxane/H₂O (3:1)

  • Temperature: 100°C, 8–12 hrs

Challenges : Steric bulk near the reaction site lowers yields compared to simpler aryl bromides.

Cyclization Reactions

Intramolecular reactions form heterocyclic systems:

Notable Example

ConditionsReagentsProductYield (%)
K₂CO₃, DMF80°C, 6 hrsThieno[3,2-b]pyrrolidone derivative68

Mechanism : Base-mediated deprotonation followed by nucleophilic attack of the amide nitrogen on the bromoacetyl carbon, forming a five-membered ring .

Comparative Reactivity Analysis

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Nucleophilic substitution (S<sub>N</sub>2)1.2 × 10⁻³45.6
Ester hydrolysis3.8 × 10⁻⁴52.1
Ketone reduction2.1 × 10⁻⁴48.9

Key Trends :

  • Nucleophilic substitution is the fastest reaction due to the high electrophilicity of the bromoacetyl carbon.

  • Steric effects from the thiophene ring reduce coupling efficiencies in cross-coupling reactions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that methyl 4-(2-bromoacetyl)thiophene-2-carboxylate exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting potential therapeutic applications in oncology. The mechanism of action appears to involve the modulation of specific biochemical pathways that are critical in cancer progression.

Antibacterial Properties
Thiophene derivatives, including this compound, have been evaluated for their antibacterial efficacy. In vitro studies have shown that this compound can effectively inhibit the growth of certain pathogenic bacteria, making it a candidate for further development as an antibacterial agent .

Materials Science

Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can be utilized in the development of organic semiconductors and photovoltaic devices due to its favorable charge transport characteristics. Its incorporation into polymer matrices has been explored to enhance the performance of organic light-emitting diodes (OLEDs) and solar cells.

Synthesis and Structural Variants

The synthesis of this compound typically involves regioselective reactions that allow for the introduction of the bromoacetyl group while preserving the integrity of the thiophene structure. The following table compares it with other related thiophene derivatives:

Compound NameStructural FeaturesUnique Aspects
Methyl 5-(2-bromoacetyl)thiophene-3-carboxylateSimilar bromoacetyl group at a different positionPotentially distinct biological activities
Methyl 4-(4-bromophenyl)thiophene-2-carboxylateContains a bromophenyl group instead of bromoacetylDifferent electronic properties affecting reactivity
Methyl 4-bromobenzo[b]thiophene-3-carboxylateFeatures a benzo[b]thiophene structureUnique aromatic character influencing reactivity

This comparison highlights how variations in substituents can lead to diverse chemical behaviors and biological activities.

Case Study: Anticancer Research

A study investigating the anticancer effects of this compound revealed significant cytotoxicity against breast cancer cell lines. The research employed various assays to determine cell viability and apoptosis induction, demonstrating that this compound could serve as a lead structure for developing new anticancer drugs.

Case Study: Antibacterial Screening

In another investigation, this compound was tested against multi-drug resistant strains of Escherichia coli. Results indicated that this compound exhibited substantial antibacterial activity, particularly against strains producing extended-spectrum beta-lactamases (ESBLs). Molecular docking studies further elucidated its interaction with bacterial enzymes, providing insights into its mode of action .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Reactivity Reference
Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate C₈H₇BrO₃S 263.11 - 2-COOCH₃
- 4-(CH₂COBr)
Alkylation, heterocycle synthesis, pharmaceutical intermediates
Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate C₁₃H₁₁BrO₃S 327.19 - 2-COOCH₃
- 3-Br
- 4-(4-OCH₃C₆H₄)
Antimycobacterial agent precursor, Suzuki coupling substrate
Methyl 4-methyl-5-[4-(2-fluoro-4-bromophenyl)phenyl]thiophene-2-carboxylate C₁₉H₁₅BrFO₂S 381.29 - 2-COOCH₃
- 4-CH₃
- 5-(4-(2-F-4-BrC₆H₃)C₆H₄)
Fluorescent materials, polymer additives
Methyl 4-bromothiophene-2-carboxylate C₆H₅BrO₂S 221.07 - 2-COOCH₃
- 4-Br
Cross-coupling reactions, building block for ligands or catalysts
Methyl 3-amino-4-methylthiophene-2-carboxylate C₇H₉NO₂S 171.22 - 2-COOCH₃
- 3-NH₂
- 4-CH₃
Antimicrobial research, peptidomimetics
Methyl 5-(4-hydroxyphenyl)thiophene-2-carboxylate C₁₂H₁₀O₃S 234.27 - 2-COOCH₃
- 5-(4-HOC₆H₄)
Prodrug synthesis, natural product analogs

Pharmacological and Industrial Relevance

  • Antimicrobial Activity: Thiophene derivatives with amino or halogen substituents (e.g., ) show promise in antimicrobial studies, while the bromoacetyl group in the target compound may enhance cytotoxicity for anticancer applications .
  • Material Science : Bulky aryl-substituted derivatives (e.g., ) are used in optoelectronic materials due to extended π-conjugation .

Analytical and Spectroscopic Data

  • Target Compound :

    • Elemental Analysis : Expected C: 36.53%, H: 2.68%, Br: 30.39% (Calcd. for C₈H₇BrO₃S) .
    • LC-MS : A related analog () shows a retention time of 10.02 min and [M+H]⁺ at m/z 381 .
  • Methyl 4-Methyl-5-Aryl Analogs :

    • ¹H NMR (DMSO-d₆): δ 2.32 (s, CH₃), 3.80 (s, OCH₃), 7.50–7.72 (m, aromatic H) .

Biological Activity

Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention due to its potential biological activities. Thiophene compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Target Interactions

This compound interacts with various biological targets, influencing multiple biochemical pathways. The bromine atom in the compound can engage in both covalent and non-covalent interactions, affecting enzyme activity and receptor binding.

Biochemical Pathways

Thiophene derivatives like this compound have been shown to modulate several critical biochemical pathways:

  • Anticancer Activity : These compounds may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.
  • Anti-inflammatory Effects : They can reduce the production of pro-inflammatory cytokines, thereby alleviating conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Antimicrobial Properties : The compound exhibits significant antibacterial activity against various pathogens, including drug-resistant strains .

Anticancer Activity

Recent studies have demonstrated that thiophene derivatives exhibit promising anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that the compound could induce apoptosis in HepG-2 liver cancer cells with an IC50 value of approximately 15 µM .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against a range of bacterial strains. In vitro studies revealed that the compound showed significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. It was found to inhibit the expression of inflammatory markers such as IL-6 and TNF-alpha in macrophage cell lines, suggesting its utility in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A recent study focused on the synthesis and evaluation of thiophene derivatives demonstrated that this compound exhibited superior antibacterial activity compared to other synthesized thiophenes. The study reported a zone of inhibition of up to 15 mm against E. coli at a concentration of 50 mg/mL, highlighting its potential as an effective antibacterial agent .

Research on Anticancer Properties

In another investigation, the anticancer effects of methyl thiophene derivatives were assessed using MTT assays on various cancer cell lines. The results indicated that this compound significantly reduced cell viability in HepG-2 cells, with a notable increase in apoptotic cell populations observed through flow cytometry analysis .

Data Summary Table

Biological Activity Effect IC50/MIC Values References
AnticancerInduces apoptosisIC50 ~ 15 µM
AntimicrobialInhibits bacterial growthMIC ~ 10-20 µg/mL
Anti-inflammatoryReduces pro-inflammatory cytokinesNot specified

Q & A

Q. What are the standard synthetic routes for preparing Methyl 4-(2-bromoacetyl)thiophene-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves functionalization of a thiophene core. A common approach includes:

  • Acylation : Reacting a thiophene-2-carboxylate precursor (e.g., methyl thiophene-2-carboxylate) with bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the 2-bromoacetyl group.
  • Optimization : Reaction temperature (0–25°C), solvent choice (anhydrous dichloromethane or THF), and stoichiometric control of bromoacetyl bromide are critical to minimize side reactions like over-bromination .
  • Purification : Column chromatography with hexane/ethyl acetate gradients is recommended for isolating the product.

Q. How is this compound characterized to confirm structural integrity?

Key analytical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., thiophene ring protons at δ 6.8–7.5 ppm, bromoacetyl CH₂ at δ 4.3–4.5 ppm) .
  • Elemental Analysis : Validate molecular composition (e.g., %C, %H, %Br) against theoretical values .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns for bromine .

Q. What are the stability considerations for storing and handling this compound?

  • Storage : Store at –20°C in airtight, light-protected containers due to sensitivity to moisture and photodegradation of the bromoacetyl group.
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to prevent hydrolysis of the ester or bromoacetyl moieties .

Advanced Research Questions

Q. How can reaction pathways be optimized to suppress competing side reactions (e.g., ester hydrolysis or debromination) during synthesis?

  • Kinetic Control : Employ low temperatures (0–5°C) and dropwise addition of bromoacetyl bromide to reduce exothermic side reactions .
  • Protecting Groups : Temporarily protect the thiophene carboxylate with tert-butyl groups if unexpected ester hydrolysis occurs .
  • Catalyst Screening : Test alternative catalysts (e.g., FeCl₃ vs. AlCl₃) to modulate electrophilic substitution efficiency .

Q. What strategies resolve discrepancies between theoretical and experimental NMR/data in structural elucidation?

  • Dynamic Effects : Use variable-temperature NMR to identify rotational barriers in the bromoacetyl group that may cause signal splitting .
  • 2D NMR : COSY and HSQC experiments to assign overlapping proton environments (e.g., thiophene vs. acetyl protons) .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .

Q. How does the bromoacetyl group influence reactivity in downstream applications (e.g., nucleophilic substitution or cross-coupling)?

  • Nucleophilic Substitution : The bromine atom acts as a leaving group, enabling SN2 reactions with amines or thiols to form amide/thioether derivatives .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids, facilitated by Pd catalysts, to extend conjugation for materials science applications .
  • Photophysical Tuning : The electron-withdrawing bromoacetyl group alters the thiophene core’s electronic properties, impacting UV/Vis absorption and fluorescence .

Q. What experimental designs mitigate challenges in scaling up synthesis from milligram to gram quantities?

  • Continuous Flow Reactors : Improve heat/mass transfer and reduce batch variability for bromoacetylation steps .
  • In-line Analytics : Implement FTIR or HPLC monitoring to track reaction progress and intermediates .
  • Workflow Automation : Use robotic liquid handlers for precise reagent addition and reproducibility .

Data Interpretation and Contradiction Analysis

Q. How are conflicting elemental analysis results (e.g., %Br deviation) investigated and resolved?

  • Sample Purity : Re-run analysis after rigorous purification (e.g., recrystallization from ethanol/water) to remove residual solvents or salts .
  • Alternative Techniques : Complement with X-ray fluorescence (XRF) or inductively coupled plasma (ICP) spectroscopy for direct bromine quantification .

Q. What methodologies validate the regioselectivity of bromoacetylation on the thiophene ring?

  • Isotopic Labeling : Use ²H or ¹³C-labeled precursors to track substitution patterns via NMR .
  • X-ray Crystallography : Resolve crystal structures to unambiguously confirm the position of the bromoacetyl group .

Applications in Academic Research

Q. How is this compound utilized as a building block for bioactive molecule synthesis?

  • Antimicrobial Agents : Functionalize the bromoacetyl group with heterocyclic amines to create analogs with reported antibacterial activity .
  • Kinase Inhibitors : Couple with pyrazole or imidazole moieties to target ATP-binding pockets in cancer-related enzymes .

Q. What role does this compound play in materials science?

  • Conjugated Polymers : Serve as a monomer for synthesizing electroactive polymers with applications in organic photovoltaics (OPVs) .
  • Coordination Chemistry : Chelate metal ions (e.g., Zn²⁺, Cu²⁺) via the carboxylate and bromoacetyl groups for catalytic or sensing applications .

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